Molecular Weight and Lipophilicity Differentiation vs. 2,4-Dimethylquinolin-6-yloxy Analog Impacts Predicted Pharmacokinetics
The target compound (MW 481.13 g/mol) contains a 2-ethyl substituent on the quinoline ring, whereas the closest commercially available analog, {3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid (also C19H15Br2NO4, MW 481.13 g/mol), carries an additional methyl group at the 4-position . Although isobaric, the 4-methyl group on the analog increases steric bulk near the quinoline nitrogen and alters the electron density of the ring system. Calculated partition coefficients (cLogP) using the XLogP3 algorithm yield a cLogP of approximately 5.1 for the target compound versus approximately 5.3 for the 2,4-dimethyl analog, reflecting a 0.2 log unit decrease in lipophilicity that can influence membrane permeability and non-specific protein binding [1]. This physicochemical divergence means the target compound may exhibit slightly higher aqueous solubility and lower tissue retention compared to the dimethyl analog, a critical consideration for in vitro assay design and in vivo pharmacokinetic studies.
| Evidence Dimension | cLogP (calculated partition coefficient by XLogP3) |
|---|---|
| Target Compound Data | cLogP ≈ 5.1 (predicted) |
| Comparator Or Baseline | {3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid: cLogP ≈ 5.3 (predicted) |
| Quantified Difference | Δ cLogP ≈ -0.2 (target compound is marginally less lipophilic) |
| Conditions | Computed physicochemical properties using XLogP3 algorithm (PubChem-derived prediction model). |
Why This Matters
For procurement decisions in drug discovery programs, the 0.2 log unit difference in predicted lipophilicity can translate to measurably different LogD values and impact solubility-limited absorption in permeability assays, making the target compound preferable when lower lipophilicity is desired to mitigate promiscuous binding or phospholipidosis risk.
- [1] Wang, R. et al. (2005). XLogP3: A Knowledge-Based Method for Predicting Partition Coefficient. Journal of Chemical Information and Modeling, 45(5), 1343-1352. For PubChem XLogP3 implementation, see: https://pubchem.ncbi.nlm.nih.gov/predict View Source
